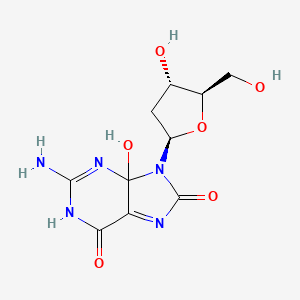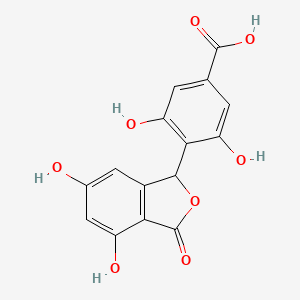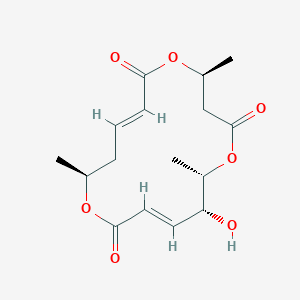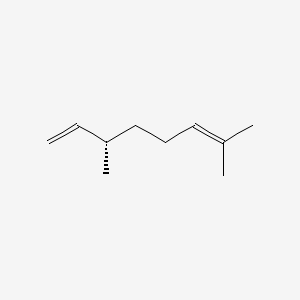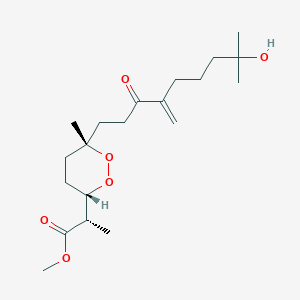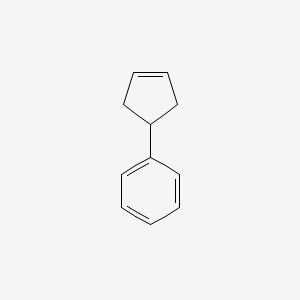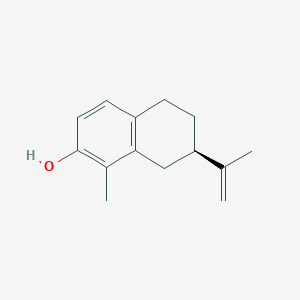
Ligudentatol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ligudentatol is a natural product found in Ligularia dentata and Sorbus cuspidata with data available.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Ligudentatol, a naturally occurring compound, has been synthesized through various methods. One notable approach is the "Photoaddition-Fragmentation-Aromatic Annulation" sequence, which utilizes intramolecular photocycloaddition of dihydropyrones to alkenes, demonstrating its synthetic utility (Haddad & Salman, 1997). Another method involves visible-light-mediated radical seleno transfer cyclization, leading to the construction of a trisubstituted phenolic motif fused to a chiral aliphatic ring, showcasing a programmed aromatization technique (Moustafa et al., 2014).
Cytotoxicity and Cancer Research
Ligudentatol has been evaluated for its cytotoxic properties against various cancer cell lines. The synthesized enantiomers of ligudentatol displayed promising results in this area, marking its potential relevance in cancer research (Moustafa et al., 2014).
Natural Occurrence and Isolation
Research has also focused on isolating ligudentatol from natural sources. From the rhizomes of Ligularia dentata Hara, ligudentatol was identified among other compounds, with its structure and stereochemistry established through various spectroscopic and chemical methods (Naya et al., 1990).
Further Chemical Studies
Additional studies have explored the synthesis and properties of related phenolic norsesquiterpenes like ligudentatin A and ligudentatin B, expanding the understanding of ligudentatol's chemical family (Gao & Jia, 1998).
Propiedades
Nombre del producto |
Ligudentatol |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
Clave InChI |
BVEBOMULMBWPIS-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
SMILES canónico |
CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
Sinónimos |
ligudentatol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




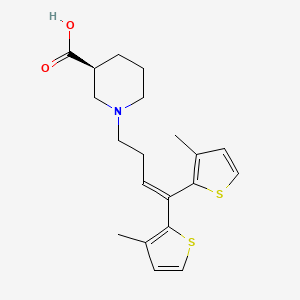
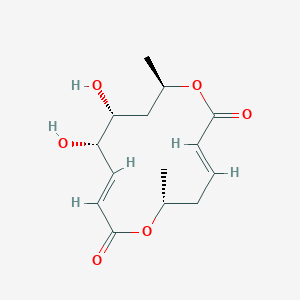
![1,3-dihydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B1249582.png)
